REACTION_CXSMILES
|
[Cl:1][CH2:2][CH2:3][CH2:4][NH:5][C:6](=[O:16])[C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-:15])=[O:14])=[CH:9][CH:8]=1.[CH2:17]([NH2:29])[CH2:18][C:19]1[CH:28]=[CH:27][C:24]([O:25][CH3:26])=[C:21]([O:22][CH3:23])[CH:20]=1.C(N(CC)CC)C>C(Cl)Cl>[ClH:1].[CH3:23][O:22][C:21]1[CH:20]=[C:19]([CH2:18][CH2:17][NH:29][CH2:2][CH2:3][CH2:4][NH:5][C:6](=[O:16])[C:7]2[CH:12]=[CH:11][C:10]([N+:13]([O-:15])=[O:14])=[CH:9][CH:8]=2)[CH:28]=[CH:27][C:24]=1[O:25][CH3:26] |f:4.5|
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Name
|
|
Quantity
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10.62 g
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Type
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reactant
|
Smiles
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ClCCCNC(C1=CC=C(C=C1)[N+](=O)[O-])=O
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Name
|
|
Quantity
|
8.1 g
|
Type
|
reactant
|
Smiles
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C(CC1=CC(OC)=C(OC)C=C1)N
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Name
|
|
Quantity
|
6.26 mL
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Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
200 mL
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Type
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solvent
|
Smiles
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C(Cl)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The solvent was then concentrated in vacuo
|
Type
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DISSOLUTION
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Details
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the residue dissolved in water
|
Type
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WASH
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Details
|
The aqueous phase was first washed with methylene chloride
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Type
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EXTRACTION
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Details
|
finally extracted twice with methylene chloride
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Type
|
DRY_WITH_MATERIAL
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Details
|
This second organic phase was dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
affording 12 g of a crude residue
|
Type
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CUSTOM
|
Details
|
This residue was purified by chromatography on silicagel
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Name
|
|
Type
|
product
|
Smiles
|
Cl.COC=1C=C(C=CC1OC)CCNCCCNC(C1=CC=C(C=C1)[N+](=O)[O-])=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 23.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |